(2-Phenoxycyclohexyl)methanamine
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Overview
Description
(2-Phenoxycyclohexyl)methanamine is an organic compound with the molecular formula C13H19NO It is a derivative of cyclohexylmethanamine, where a phenoxy group is attached to the second carbon of the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxycyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with phenol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where cyclohexylmethanamine reacts with phenol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxycyclohexyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Phenoxycyclohexyl)methanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (2-Phenoxycyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: A similar compound without the phenoxy group.
Phenoxycyclohexane: A compound where the phenoxy group is attached to the cyclohexane ring without the methanamine group.
Uniqueness
(2-Phenoxycyclohexyl)methanamine is unique due to the presence of both the phenoxy and methanamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2-phenoxycyclohexyl)methanamine |
InChI |
InChI=1S/C13H19NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10,14H2 |
InChI Key |
ZATLFEOVSLJTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)OC2=CC=CC=C2 |
Origin of Product |
United States |
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